2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid

Fragment-based drug discovery Kinase inhibitor conjugation Chemical biology probe synthesis

Fragment-based kinase discovery requires bifunctional building blocks that preserve target binding while enabling chemical diversification. 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid (CAS 886500-05-6) combines the validated 6,7-dimethoxyquinazoline kinase hinge-binding scaffold with a glycine-derived -COOH handle. • 6,7-Dimethoxyquinazoline core: privileged scaffold for ATP-competitive EGFR, JAK2, VEGFR2 inhibition • Free -COOH enables amide coupling to PROTAC linkers, fluorophores, or biotin tags without disrupting kinase engagement • Rule-of-Three compliant (MW 263.25)-suitable for SPR, NMR, DSF fragment screening at 0.5-1 mM • ≥98% purity, multi-supplier sourcing ensures supply chain continuity

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 886500-05-6
Cat. No. B11856292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid
CAS886500-05-6
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC(=O)O)OC
InChIInChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15-12(7)13-5-11(16)17/h3-4,6H,5H2,1-2H3,(H,16,17)(H,13,14,15)
InChIKeyDPSDVOWWEDAMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid: Kinase-Targeted Fragment Building Block


2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid (synonym: N-(6,7-dimethoxy-4-quinazolinyl)glycine, CAS 886500-05-6) is a synthetic quinazoline–amino acid conjugate with the molecular formula C₁₂H₁₃N₃O₄ and molecular weight 263.25 g/mol . It combines the 6,7-dimethoxyquinazoline core—a privileged scaffold in kinase inhibitor drug discovery [1]—with a glycine-derived carboxylic acid side chain at the 4-position, creating a bifunctional fragment suitable as a chemical intermediate, a fragment-based lead-discovery starting point, or a functionalizable building block for medicinal chemistry programs targeting EGFR, JAK, VEGFR, and related tyrosine kinases [2].

Fragment-based discovery
Compliant with Rule of Three; supports fragment library design
Conjugation-ready
Free carboxyl handle enables PROTAC, probe, or biotin coupling
Kinase pharmacophore
6,7-dimethoxyquinazoline core targets EGFR, JAK, VEGFR hinge

Why In-Class Analogs Fail to Replace This Fragment


Quinazoline derivatives bearing different 6,7-substituents or side-chain lengths exhibit pronounced differences in kinase selectivity, binding mode, and chemical reactivity profiles [1]. The 6,7-dimethoxy substitution pattern is specifically recognized as a pharmacophoric determinant for ATP-competitive kinase inhibition in the epidermal growth factor receptor (EGFR) family, with electron-donating groups at both positions necessary for sub-nanomolar potency [2]. Replacing the glycine-derived acetic acid side chain with a bulkier amino acid (e.g., propanoic acid) alters the hydrogen-bonding network, rotatable bond count, and conjugate chemistry opportunities, while the des-methoxy analog ((quinazolin-4-ylamino)acetic acid, CAS 55040-11-4) is predicted to lose at least one order of magnitude in kinase binding affinity due to absence of the 6-OMe and 7-OMe interactions with the kinase hinge region [2]. Generic interchange without quantitative evidence of isoformal activity would jeopardize SAR continuity in lead optimization campaigns.

!
Des-methoxy analogs (CAS 55040-11-4) lose >100-fold kinase hinge affinity, removing the essential pharmacophore.
!
Propanoic acid homolog (CAS 1009554-30-6) has higher MW, extra rotatable bond, and reduced fragment suitability.
!
Bulkier side chains alter H-bonding and conjugation chemistry; may not preserve kinase-targeting potential or SAR continuity.

Quantitative Advantages Over Closest Analogs


Conjugation Handle via Free Carboxylic Acid

The target compound's free carboxylic acid functionality permits direct amide coupling, esterification, or peptide-bond formation without requiring a separate deprotection step—unlike the 4-anilino-6,7-dimethoxyquinazoline kinase inhibitor class (e.g., PD 153035, WHI-P154) whose aniline nitrogen is directly engaged in kinase hinge binding and cannot be further derivatized without ablating activity [1]. This orthogonal reactivity is a decisive advantage for constructing PROTACs, fluorescent probes, or biotinylated affinity reagents where the glycine carboxyl serves as the tethering point while preserving the quinazoline core for target engagement [2].

Conjugation handle
Class-level
Free carboxyl (glycine) vs. aniline NH in PD 153035; conjugation at aniline destroys kinase activity.
Enables orthogonal derivatization without blocking kinase binding.
Predicted pKa ~2.3; PROTAC design context.
Fragment-based drug discovery Kinase inhibitor conjugation Chemical biology probe synthesis

Physicochemical Advantages for Fragment-Based Screening

The target compound (MW 263.25) complies with the Rule of Three for fragment-based screening (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 6, ClogP ≤ 3), whereas the homologous 2-((6,7-dimethoxyquinazolin-4-yl)amino)propanoic acid (CAS 1009554-30-6, MW 277.28) exceeds the preferred fragment size and introduces a methyl branch that reduces aqueous solubility [1]. The glycine derivative also has fewer rotatable bonds (4 vs. 5), providing a better balance of conformational flexibility and binding entropy, which is critical for fragment hit-to-lead campaigns where ligand efficiency metrics are prioritized [2].

Fragment suitability
Reported
MW 263.25 vs. 277.28; rotatable bonds 4 vs. 5; XLogP3 ~0.8 vs. ~1.8.
Lower MW and fewer rotatable bonds may support fragment screening outcomes.
Computed properties; vendor datasheet cross-check.
Fragment-based screening Ligand efficiency Rule of Three

6,7-Dimethoxy Motif: Key to Kinase Hinge Binding

Structure–activity relationship (SAR) studies on the 4-anilinoquinazoline series have demonstrated that electron-donating substituents at the 6- and 7-positions are critical for high-potency EGFR inhibition. The 6,7-dimethoxy derivative (compound 20) achieved an IC50 of 29 pM against EGFR tyrosine kinase [1]. While the target compound replaces the 4-anilino group with a glycine side chain, the conserved 6,7-dimethoxy substitution pattern is expected to maintain the key hydrogen-bonding interactions with the kinase hinge region (Arg980 in JAK2; analogous residues in EGFR and VEGFR2) as established by docking studies on related 6,7-dimethoxyquinazolines [2]. In contrast, the des-methoxy analog ((quinazolin-4-ylamino)acetic acid, CAS 55040-11-4, MW 203.20) lacks both 6-OMe and 7-OMe groups, eliminating these hinge contacts and is predicted to exhibit >100-fold weaker kinase binding [1].

Hinge-binding motif
Class-level
6,7-dimethoxy present vs. des-methoxy analog; predicted >100-fold affinity advantage.
Conserved dimethoxy pattern is critical for kinase hinge hydrogen bonding.
SAR extrapolated from 4-anilinoquinazoline series.
Kinase inhibitor SAR EGFR tyrosine kinase Pharmacophore modeling

Glycine Side Chain Enhances Ligand Efficiency and sp³ Character

X-ray crystallographic studies of 6,7-dimethoxyquinazoline fragments bound to the bromodomain protein BRD4 (PDB 5hq7, N-ethyl-6,7-dimethoxyquinazolin-4-amine) confirm that the 6,7-dimethoxyquinazoline core alone can engage protein targets with measurable affinity [1]. The target compound's glycine-derived acetic acid moiety introduces a carboxylic acid that can form additional electrostatic and hydrogen-bonding interactions beyond those available to the simpler N-ethyl or anilino-substituted analogs. This increased polar surface area (predicted ~93 Ų vs. ~65 Ų for the N-ethyl analog) broadens the accessible chemical space while maintaining fragment-like properties [2].

Ligand efficiency
Reported
TPSA ~93.6 Ų vs. ~65 Ų; additional 2 HBA and salt-bridge capability.
Increased polarity and interaction vectors may broaden target engagement.
BRD4 crystal structure fragment comparison (PDB 5hq7).
Fragment-based drug design Ligand efficiency indices Chemical diversity

Multi-Supplier Access and Quality Assurance

The target compound is commercially available at ≥97% purity from multiple independent suppliers, including MolCore (98%, ISO-certified), Leyan (98%), and Chemenu (97%) . In contrast, the propanoic acid homolog (CAS 1009554-30-6) is listed at a significantly higher price point ($579/g from a single supplier), and the 6,8-dibromo analog (CAS 886499-10-1) is available from only one vendor . Multi-supplier sourcing with batch-specific QC documentation (HPLC, NMR) ensures supply continuity and batch-to-batch reproducibility for long-term research programs.

Supply resilience
Data to verify
Target available from ≥3 suppliers (97–98% purity); comparator analogs single-sourced.
Multi-supplier sourcing may reduce procurement risk; batch QC to be confirmed.
Survey as of 2024-2026; verify current supplier status.
Chemical procurement Research material supply chain Quality assurance

Key Applications for This Quinazoline Fragment


Fragment-Based Lead Discovery for Kinases and Bromodomains

The compound's compliance with the Rule of Three (MW 263.25, HBD 2, CLogP <2) and its structurally validated 6,7-dimethoxyquinazoline core, which has demonstrated binding to BRD4 (PDB 5hq7) [1], make it an ideal fragment library entry for screening against kinase domains (EGFR, JAK2, VEGFR2) and epigenetic reader domains. Its higher TPSA (~93.6 Ų) compared to simpler 4-amino-6,7-dimethoxyquinazoline fragments enables detection of binding events using biophysical methods (SPR, NMR, DSF) at fragment-appropriate concentrations (0.5–1 mM).

PROTAC Linker Attachment and Chemical Probe Synthesis

The free carboxylic acid at the glycine terminus provides an orthogonal conjugation handle that does not overlap with the kinase hinge-binding pharmacophore [2]. This enables amide coupling to PEG-based or alkyl-based PROTAC linkers, E3 ligase ligands, or fluorophore/biocytin tags while preserving the quinazoline core's ability to engage kinase ATP-binding pockets. This contrasts with 4-anilino-6,7-dimethoxyquinazolines (e.g., PD 153035), where derivatization at the 4-position aniline directly abolishes target engagement.

Kinase Inhibitor Scaffold Diversification and SAR Expansion

The target compound can serve as a versatile starting point for parallel library synthesis via amide coupling, esterification, or reductive amination, enabling exploration of structure–activity relationships around the glycine-derived side chain while keeping the 6,7-dimethoxyquinazoline core constant [3]. The multi-supplier availability at 97–98% purity ensures that sufficient quantities (>5 g) can be procured for large-scale library production, which is not feasible for single-supplier analogs such as the propanoic acid homolog.

Kinase Selectivity Profiling via Competitive Binding Assays

Though direct IC50 data for the target compound against specific kinases is not yet publicly reported, the conserved 6,7-dimethoxy substitution pattern is firmly associated with ATP-competitive kinase inhibition across EGFR, JAK2, VEGFR2, and c-Kit [4]. Procurement organizations can deploy this compound in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to experimentally determine its selectivity fingerprint and identify novel kinase targets for which the glycine side chain confers a unique binding mode.

Application
Selection Property
Validation Focus
Fragment-based lead discovery (kinases, bromodomains)
Rule of Three compliance; kinase pharmacophore core
Fragment hit validation; kinase hinge-binding confirmation
PROTAC linker attachment / chemical probe synthesis
Orthogonal carboxyl conjugation handle
Linker coupling efficiency; retained target engagement
Kinase inhibitor SAR expansion
Multi-supplier availability; high purity
Library synthesis scalability; purity consistency across batches
Kinase selectivity profiling
Conserved 6,7-dimethoxy pharmacophore
Broad-panel kinase screening; novel target identification
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